1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid
Description
1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid is a heterocyclic compound featuring a spirocyclic scaffold with a fused oxazole ring. Its unique structure combines a bicyclic system (spiro[4.4]nonene) with an oxygen and nitrogen heteroatom arrangement, making it a valuable intermediate in medicinal chemistry and drug design.
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
1-oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c10-7(11)6-5-8(12-9-6)3-1-2-4-8/h1-5H2,(H,10,11) |
InChI Key |
FUFDYHXREOZMSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Classical Synthesis via Cyclohexanone, Ammonia, and Sodium Hypochlorite
The most commonly reported synthesis involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This process is a ring-expansion and spirocyclization reaction that forms the spirocyclic heterocycle with the carboxylic acid group.
- Reaction conditions: The reaction is highly exothermic and requires careful temperature control to avoid side reactions and ensure safety.
- Improvements: Use of microreaction systems has been shown to enhance reaction controllability, improve yield, and increase safety by better heat dissipation and precise reagent mixing.
- Mechanism: The reaction likely proceeds via an in situ formation of an intermediate oxime or chloramine species, followed by intramolecular cyclization and oxidation to form the spirocarboxylic acid.
This method is practical and scalable, making it the preferred route in many laboratories.
Cyclization of 4-Acetyl-4-carbamoyloxypiperidine Derivatives
A patented synthetic approach involves the preparation of spirocyclic compounds by cyclizing 4-acetyl-4-carbamoyloxypiperidine derivatives under acidic or basic conditions.
-
- Reaction of 4-ethynyl-4-hydroxypiperidine derivatives with isocyanates to form carbamoyloxypiperidine intermediates.
- Cyclization of these intermediates in acidic medium (using dry hydrogen halides or carboxylic acids) or basic medium to form the spirocyclic core.
- Hydrolysis or further functional group manipulation to yield the target spirocarboxylic acid.
Solvents: Inert organic solvents such as diethyl ether, tetrahydrofuran, or dioxane are used during cyclization.
This method allows for structural variation at different positions of the spirocycle, enabling access to analogues for medicinal chemistry studies.
Multi-Step Synthesis Involving Spirocyclic Intermediates
Several research articles describe the preparation of spirocyclic scaffolds related to 1-oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid using multi-step synthetic sequences:
- Starting from protected amino alcohols or piperidine derivatives.
- Introduction of iodine or other leaving groups at strategic positions.
- Subsequent ring closure and deprotection steps to afford the free acid.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclohexanone + Ammonia + NaOCl | Cyclohexanone, NH3, NaOCl | Exothermic, microreactor preferred | Simple, scalable, direct synthesis | Requires careful temperature control |
| Cyclization of 4-acetyl-4-carbamoyloxypiperidine | 4-Ethynyl-4-hydroxypiperidine, isocyanates | Acidic/basic cyclization in inert solvents | Structural diversity possible | Multi-step, requires intermediate synthesis |
| Multi-step spirocyclic intermediate synthesis | Protected amino alcohols, iodination reagents | Multiple steps, deprotection | Allows functional group variation | Longer synthesis time |
| Reaction of spirocyclic ketones with amines | Spirocyclic ketones, amines, acid hydrolysis | Solvent-dependent, mild conditions | Versatile for analog synthesis | May require purification steps |
Chemical Reactions Analysis
1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid is used in several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis due to its electrophilic aminating properties.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and inhibition.
Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid involves its role as an electrophilic aminating agent. It reacts with nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in organic synthesis and the development of new pharmaceuticals .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in Spirocyclic Systems
The spirocyclic framework and heteroatom positioning significantly influence physicochemical and biological properties. Key comparisons include:
Impact of Spiro Ring Size and Heteroatoms
- Spiro[4.4] vs. Spiro[4.5]: Aerothioonin ([4.5] system) lacks anti-migratory activity, whereas spiro[4.4] derivatives (e.g., subereamol line A) show nanomolar IC50 values. The larger [4.5] ring may hinder receptor binding due to steric bulk .
- In contrast, sulfur-containing analogs (e.g., cephalosporins) leverage thia groups for antibacterial activity .
Substituent Effects on Bioactivity
- Carboxylic Acid vs. Ester Derivatives: The free carboxylic acid in 1-oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid enhances polarity and binding to enzymatic pockets. Esterified derivatives (e.g., ethyl or tert-butyl esters) improve membrane permeability but reduce direct target engagement .
- Terminal Modifications : Subereamol line A’s ethyl carbamate group is essential for activity, while bulkier substituents (e.g., spiro[4.5]-carbamido in Aerothioonin) abolish activity, emphasizing the need for compact terminal groups .
Key Research Findings
- BACE1 Inhibition : Asperterpene analogs demonstrate that spirocyclic carboxylic acids with dioxo systems achieve sub-100 nM IC50 values, outperforming clinical candidates like LY2811376 .
- Anticancer Potential: Spiro[4.4]nonene derivatives inhibit metastatic breast cancer cell migration at nanomolar concentrations, with structure-activity relationships (SARs) highlighting the necessity of small terminal substituents .
- Antibacterial Applications : Cephalosporin analogs with spiro[4.2.0] systems retain activity against resistant strains, though sulfur substitution alters pharmacokinetic profiles .
Biological Activity
1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid (CAS Number: 1015771-42-2) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
The molecular formula of 1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid is with a molecular weight of 169.18 g/mol. The compound features a spirocyclic structure, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1015771-42-2 |
| Molecular Formula | C₈H₁₁NO₃ |
| Molecular Weight | 169.18 g/mol |
| Structure | Spirocyclic |
Antimicrobial Activity
Research indicates that 1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly multidrug-resistant (MDR) pathogens. A notable study highlighted its activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating resistant infections .
Case Study: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, the compound was tested against a panel of MDR strains. The results indicated that it inhibited bacterial growth at concentrations as low as 32 µg/mL, showcasing its potential as an alternative to traditional antibiotics .
Anticancer Activity
The anticancer properties of 1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid have also been explored extensively. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, including lung adenocarcinoma (A549) cells.
Mechanism of Action
The proposed mechanism involves the inhibition of specific enzymes or receptors associated with cancer cell growth and survival pathways. Similar compounds have been shown to interfere with angiogenesis and cell cycle regulation, leading to apoptosis in cancer cells .
Case Study: Anticancer Efficacy
In vitro assays revealed that the compound reduced A549 cell viability by approximately 60% at a concentration of 100 µM after 24 hours of treatment, comparable to established chemotherapeutics like cisplatin . Further modifications to the compound's structure enhanced its potency, indicating that structural optimization could lead to more effective anticancer agents.
Synthesis and Structural Modifications
The synthesis of 1-Oxa-2-azaspiro[4.4]non-2-ene-3-carboxylic acid typically involves multi-step processes including cyclization reactions that form the spirocyclic core. The introduction of various substituents has been shown to impact both antimicrobial and anticancer activities significantly.
Common Synthetic Routes:
- Cyclization Reactions: Utilizing precursors that can undergo cyclization to form the spiro structure.
- Functional Group Modifications: Altering functional groups to enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
